molecular formula C9H11FN2O4 B12097528 2',3'-Dideoxy-5-fluorouridine

2',3'-Dideoxy-5-fluorouridine

Cat. No.: B12097528
M. Wt: 230.19 g/mol
InChI Key: IVRKKCRUCYZZTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Chemical Reactions Analysis

2’,3’-Dideoxy-5-fluorouridine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized nucleoside analogs, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

2’,3’-Dideoxy-5-fluorouridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2’,3’-Dideoxy-5-fluorouridine involves its incorporation into DNA, where it inhibits DNA synthesis and induces apoptosis. The compound targets uridine phosphorylase and other enzymes involved in nucleotide metabolism . This disruption of DNA synthesis leads to cell death, making it effective against rapidly dividing cells, such as cancer cells .

Comparison with Similar Compounds

2’,3’-Dideoxy-5-fluorouridine is unique among nucleoside analogs due to its specific fluorination and deoxygenation. Similar compounds include:

These comparisons highlight the unique structural features and biological activities of 2’,3’-Dideoxy-5-fluorouridine, making it a valuable compound for research and therapeutic applications.

Properties

IUPAC Name

5-fluoro-1-[5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O4/c10-6-3-12(9(15)11-8(6)14)7-2-1-5(4-13)16-7/h3,5,7,13H,1-2,4H2,(H,11,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVRKKCRUCYZZTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1CO)N2C=C(C(=O)NC2=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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